4-Anisaldehyde-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675630 | |

| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189441-55-1 | |

| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Anisaldehyde-13C6: Properties, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anisaldehyde-13C6 is a stable isotope-labeled analog of the naturally occurring aromatic aldehyde, 4-anisaldehyde. In this isotopologue, the six carbon atoms of the benzene ring have been enriched with the heavy isotope of carbon, ¹³C. This seemingly subtle modification imparts a unique mass signature to the molecule without significantly altering its chemical reactivity, making it an invaluable tool in modern pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of this compound. Furthermore, it delves into its critical applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard for quantitative mass spectrometry, offering field-proven insights for researchers and scientists.

Part 1: Core Chemical and Structural Properties

4-Anisaldehyde, also known as p-anisaldehyde or 4-methoxybenzaldehyde, is an organic compound that is a derivative of benzaldehyde.[1] The ¹³C₆-labeled version maintains the same molecular structure but with an increased molecular weight due to the isotopic enrichment.

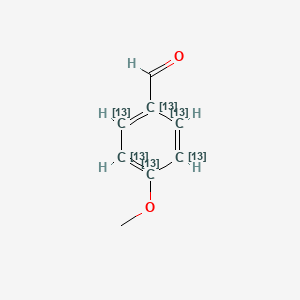

Molecular Structure

The structure of this compound consists of a benzene ring, where all six carbon atoms are ¹³C, substituted with a methoxy group (-OCH₃) and a formyl (aldehyde) group (-CHO) at the para position.

Diagram: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The properties of its unlabeled counterpart are also provided for comparison.

| Property | This compound | 4-Anisaldehyde (unlabeled) |

| Molecular Formula | ¹³C₆C₂H₈O₂ | C₈H₈O₂ |

| Molecular Weight | 142.14 g/mol | 136.15 g/mol [2] |

| CAS Number | 1189441-55-1 | 123-11-5[2] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[3] |

| Odor | Sweet, floral, anise-like | Sweet, floral, anise-like[2] |

| Boiling Point | ~248 °C | 248 °C[2] |

| Melting Point | ~-1 °C | -1 °C[2] |

| Density | ~1.119 g/cm³ | 1.119 g/cm³[2] |

Part 2: Synthesis of this compound

The synthesis of this compound involves the introduction of the ¹³C₆-labeled benzene ring. While specific proprietary methods may vary between manufacturers, a common and logical synthetic approach starts from a commercially available ¹³C₆-labeled precursor, such as [¹³C₆]-phenol.[4]

Proposed Synthetic Pathway

A plausible synthetic route can be envisioned as a multi-step process:

-

Williamson Ether Synthesis: [¹³C₆]-Phenol is reacted with a methylating agent, such as methyl iodide, in the presence of a base (e.g., K₂CO₃) to form [¹³C₆]-anisole.

-

Vilsmeier-Haack Formylation: The [¹³C₆]-anisole is then subjected to formylation, a reaction that introduces an aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a standard method for this transformation. Due to the activating effect of the methoxy group, the formylation occurs predominantly at the para-position, yielding this compound.

Diagram: Proposed Synthesis of this compound

A simplified workflow for the synthesis of this compound.

Part 3: Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for confirming the isotopic enrichment of this compound.

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum of unlabeled 4-anisaldehyde, the aromatic region typically shows four distinct signals for the six carbons due to symmetry. For this compound, the spectrum will be significantly more complex due to ¹³C-¹³C coupling. The presence of these complex splitting patterns is definitive proof of the ¹³C₆-labeling. The chemical shifts will be very similar to the unlabeled compound, but the multiplicity of the signals will be different.[5][6]

-

¹H NMR: The ¹H NMR spectrum of this compound will be very similar to that of the unlabeled compound, showing signals for the aldehyde proton, the aromatic protons, and the methoxy protons. However, the signals for the aromatic protons will exhibit additional coupling to the ¹³C atoms of the ring, leading to more complex splitting patterns compared to the unlabeled analog.

Table: Expected ¹³C NMR Chemical Shifts for 4-Anisaldehyde (Unlabeled) in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| C=O (aldehyde) | ~190-200 |

| C-OCH₃ | ~164 |

| C-CHO | ~130 |

| CH (ortho to -OCH₃) | ~114 |

| CH (ortho to -CHO) | ~132 |

| OCH₃ | ~55 |

Note: The actual chemical shifts for this compound will be very similar, but the signals for the aromatic carbons will be split due to ¹³C-¹³C coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.

-

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 142, which is 6 mass units higher than the molecular ion peak of unlabeled 4-anisaldehyde (m/z 136).[7] This mass shift is a direct consequence of the six ¹³C atoms.

-

Fragmentation Pattern: The fragmentation pattern of this compound will be similar to that of its unlabeled counterpart, with the major fragments also showing a +6 mass unit shift if they retain the labeled benzene ring.[8][9][10] Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and the loss of a hydrogen radical (-H).

Diagram: Expected Mass Spectrum of this compound

A conceptual representation of the key peaks in the mass spectrum.

Part 4: Applications in Drug Development and Research

The primary utility of this compound lies in its application as a tracer and an internal standard in quantitative bioanalysis.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled compounds are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[11][12][13][14] By incorporating this compound as a building block into a potential drug molecule, researchers can readily track the metabolic fate of that specific part of the molecule. The distinct mass signature of the ¹³C₆-labeled fragment allows for the unambiguous identification of metabolites in complex biological matrices like plasma, urine, and feces using liquid chromatography-mass spectrometry (LC-MS).[2]

Internal Standard for Quantitative Mass Spectrometry

In quantitative LC-MS assays, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass. This compound is an excellent internal standard for the quantification of unlabeled 4-anisaldehyde or drug candidates containing the 4-methoxybenzyl moiety. Because it has the same physicochemical properties as the analyte, it co-elutes during chromatography and experiences similar matrix effects, leading to more accurate and precise quantification.

Building Block in Pharmaceutical Synthesis

4-Anisaldehyde is a versatile starting material and intermediate in the synthesis of various pharmaceuticals.[3][15][16] Its aldehyde group can be readily transformed into other functional groups, and the aromatic ring can be further functionalized. By using this compound, medicinal chemists can introduce a stable isotope label into a drug candidate at a specific position, which is invaluable for the downstream development and clinical studies of that compound.

Part 5: Experimental Protocols

Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ¹³C NMR.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a gas chromatograph (GC) or liquid chromatograph (LC).

-

GC-MS Method (for volatile compounds):

-

Injection: Inject 1 µL of the sample solution into the GC.

-

GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

-

LC-MS Method (for less volatile compounds or in biological matrices):

-

Injection: Inject 5-10 µL of the sample solution into the LC.

-

LC Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Use a gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This compound is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its unique isotopic signature, combined with the well-understood chemistry of the 4-anisaldehyde scaffold, provides a robust platform for elucidating metabolic pathways, ensuring the accuracy of quantitative bioassays, and synthesizing labeled drug candidates for preclinical and clinical evaluation. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and key applications, underscoring its importance in advancing modern drug discovery and development.

References

-

Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2016). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. Tetrahedron Letters, 57(5), 563-565. [Link]

-

Wikipedia. (n.d.). 4-Anisaldehyde. [Link]

-

ResearchGate. (2016). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

Anmol Chemicals. (2025). p-Anisaldehyde or 4-Anisaldehyde or Anisic aldehyde Manufacturers. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

PubMed. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link]

-

ScienceDirect. (n.d.). Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation. [Link]

-

White Rose Research Online. (2016). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

AHH Chemical. (n.d.). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Potsdam. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. [Link]

-

ResearchGate. (2012). Facile one-pot synthesis of anisaldehyde. [Link]

-

PubMed. (2013). Isotopic Labeling of Metabolites in Drug Discovery Applications. [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PubMed. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. [Link]

-

ResearchGate. (2018). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

PubMed. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. [Link]

Sources

- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Anisaldehyde or 4-Anisaldehyde or Anisic aldehyde Manufacturers [anmol.org]

- 4. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 14. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

Physical characteristics of 4-Anisaldehyde-13C6

An In-Depth Technical Guide to the Physical Characteristics of 4-Anisaldehyde-13C6

Introduction

4-Anisaldehyde, known systematically as 4-methoxybenzaldehyde, is an organic compound naturally present in the essential oils of plants like anise and fennel, contributing to their characteristic sweet, floral aromas.[1] While the unlabeled compound is a staple in the fragrance and flavor industries, its isotopically labeled counterpart, this compound, serves a critical and distinct role within the scientific community.[1][2] This guide provides a detailed examination of the physical and chemical characteristics of this compound, a high-purity stable isotope-labeled internal standard indispensable for quantitative analysis in complex matrices.

The incorporation of six Carbon-13 isotopes into the benzene ring introduces a +6 Dalton mass shift from the native compound.[3] This modification is the cornerstone of its utility, allowing for precise differentiation by mass spectrometry while maintaining virtually identical physicochemical and chromatographic properties to the unlabeled (12C) analyte. For researchers in drug metabolism, pharmacokinetic studies, and environmental analysis, this compound provides the gold standard for accuracy and reliability in quantifying its unlabeled analogue.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is defined by its unique isotopic composition. This distinction is crucial for its application as an internal standard.

-

Systematic IUPAC Name: 4-methoxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carbaldehyde[3]

-

Common Synonyms: 4-Methoxybenzaldehyde-13C6, p-Anisaldehyde-13C6, Anisic Aldehyde-13C6[2]

-

Molecular Formula: C₂¹³C₆H₈O₂[2]

The structural integrity and placement of the isotopic labels are paramount. The six ¹³C atoms are confined to the aromatic ring, which ensures the label's stability and prevents its exchange during typical experimental conditions.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The introduction of stable isotopes results in a negligible impact on the bulk physical properties of a molecule. Therefore, the physical characteristics of this compound can be considered nearly identical to its well-documented unlabeled form. It typically presents as a yellow oil.[2]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow oily liquid | [1][4][5] |

| Odor | Sweet, floral, reminiscent of hawthorn or anise | [1][6] |

| Molecular Weight (Unlabeled) | 136.15 g/mol | [5][6] |

| Molecular Weight (¹³C₆ Labeled) | ~142.10 g/mol | [2][3] |

| Melting Point | -1 to 2 °C (272 to 275 K) | [1][4][6] |

| Boiling Point | 248 to 249.5 °C (521 to 522.5 K) | [1][5][6] |

| Density | ~1.119 g/cm³ at 25 °C | [1][6] |

| Flash Point | ~116 °C (241 °F) - closed cup | [5] |

| Vapor Pressure | 0.03 mmHg at 25 °C | [5] |

| Solubility | Slightly soluble in water (~2-4 g/L); miscible with ethanol, ether, acetone | [1] |

Solubility and Stability Insights: The compound's limited aqueous solubility and high miscibility in common organic solvents like ethanol, acetone, and chloroform are critical for its practical application.[1] Stock solutions are typically prepared in organic solvents for use in analytical workflows. For long-term integrity, the compound should be stored in a refrigerator at 2-8°C.[2] It is stable under recommended storage conditions.[5]

The Scientific Rationale for ¹³C₆ Isotopic Labeling

The core value of this compound lies not in its physical properties per se, but in the analytical power conferred by its isotopic label. In quantitative mass spectrometry (e.g., LC-MS or GC-MS), an internal standard is essential for correcting variations in sample preparation, injection volume, and instrument response.

Causality of an Ideal Internal Standard: An ideal internal standard must behave identically to the analyte of interest during extraction and chromatographic separation, but be clearly distinguishable by the detector.

-

Co-elution: By replacing six ¹²C atoms with ¹³C, the molecular polarity, shape, and functionality remain virtually unchanged. This ensures that the labeled and unlabeled compounds co-elute from a gas or liquid chromatography column, a foundational requirement for accurate quantification.

-

Mass Distinction: The mass spectrometer easily distinguishes between the analyte (m/z of ~136) and the internal standard (m/z of ~142). This +6 Da mass difference provides a clean, unambiguous signal for each compound, free from isotopic crosstalk.

-

Accurate Quantification: By adding a known concentration of this compound to an unknown sample, the ratio of the analyte's peak area to the internal standard's peak area can be used to calculate the precise concentration of the unlabeled 4-Anisaldehyde, compensating for any sample loss or analytical variability.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Identity and Purity Verification via GC-MS

To ensure the trustworthiness of experimental results, the identity and isotopic purity of the standard must be verified. The following protocol outlines a self-validating system for this purpose.

Objective: To confirm the retention time, molecular weight, and isotopic enrichment of this compound.

Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in acetone.

-

Prepare a separate 1 mg/mL stock solution of unlabeled 4-Anisaldehyde.

-

Create a working solution by diluting the stock to 10 µg/mL in acetone. Create a mixed solution containing 10 µg/mL of both labeled and unlabeled standards.

-

-

Instrumentation (Typical GC-MS System):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

-

GC Method Parameters:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (Splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 250°C.

-

Hold: 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-200).

-

-

Analysis and Expected Results:

-

Chromatography: Inject the mixed solution. The labeled and unlabeled compounds should co-elute or have nearly identical retention times, confirming their chemical similarity.

-

Mass Spectrum: Extract the mass spectrum from the chromatographic peak.

-

The spectrum for the unlabeled compound will show a prominent molecular ion (M⁺) at m/z 136.

-

The spectrum for the this compound will show a prominent molecular ion (M⁺) at m/z 142.

-

-

Purity Assessment: The isotopic purity can be estimated by examining the m/z 142 peak for any contribution from ions at m/z 136 in the labeled standard's spectrum, and vice versa. High isotopic enrichment is confirmed by a dominant signal at the expected labeled mass.

-

Safety, Handling, and Storage

Proper handling and storage are crucial for both user safety and maintaining the chemical integrity of the standard.

-

Hazard Identification: While a specific safety data sheet for the ¹³C₆ version is not always available, the unlabeled compound is classified as harmful if swallowed (GHS Hazard H302).[6] General precautions for handling chemical reagents should be observed.

-

Personal Protective Equipment (PPE): Use of nitrile gloves, safety glasses, and a lab coat is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: To prevent degradation and ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a refrigerator at 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized chemical tool whose value is derived from its precise isotopic labeling. While its bulk physical properties are nearly identical to its common unlabeled counterpart, the +6 Da mass shift provides an indispensable function for researchers requiring high-accuracy quantification via mass spectrometry. Its role as a stable isotope-labeled internal standard ensures a level of analytical trustworthiness and precision that is critical in modern pharmaceutical development, clinical research, and advanced scientific studies. Understanding its physical characteristics, the rationale for its use, and proper validation protocols enables scientists to leverage this powerful reagent to its full potential.

References

- Grokipedia. 4-Anisaldehyde.

- LookChem. 4-Methoxybenzaldehyde 123-11-5 wiki.

-

Wikipedia. 4-Anisaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46780459, this compound. Available from: [Link]

-

mVOC 4.0. 4-Methoxybenzaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. Available from: [Link]

-

Pharmaffiliates. This compound. CAS No: 1189441-55-1. Available from: [Link]

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Available from: [Link]

-

NIST. Benzaldehyde, 4-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C8H8O2 | CID 46780459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Anisaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route for the preparation of 4-Anisaldehyde-¹³C₆. This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in quantitative mass spectrometry-based assays. The synthesis commences with the commercially available, uniformly labeled Phenol-¹³C₆ and proceeds through a two-step sequence: a Williamson ether synthesis to yield Anisole-¹³C₆, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the para position. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles and rationale for procedural choices, and provides guidance on the purification and characterization of the intermediate and final products.

Introduction

Isotopically labeled compounds are indispensable in modern chemical and biomedical research. The incorporation of stable isotopes, such as ¹³C, allows for the precise tracking of molecules through complex biological and chemical systems without the need for radioactive tracers. 4-Anisaldehyde, a key aromatic aldehyde, is a precursor and intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances.[1] The ¹³C₆-labeled analogue, with all six carbons of the aromatic ring being ¹³C, provides a distinct mass shift, making it an ideal internal standard for mass spectrometry, enabling accurate quantification of its unlabeled counterpart in complex matrices. This guide details a reliable and scalable laboratory synthesis of 4-Anisaldehyde-¹³C₆.

Synthetic Strategy Overview

The synthetic approach is designed for efficiency and high isotopic incorporation, starting from a readily available labeled precursor. The overall transformation is a two-step process:

-

O-Methylation: Conversion of Phenol-¹³C₆ to Anisole-¹³C₆ via the Williamson ether synthesis. This classic and reliable reaction ensures high conversion of the phenolic hydroxyl group to a methyl ether.

-

Formylation: Introduction of the formyl group (-CHO) at the para-position of the Anisole-¹³C₆ ring using the Vilsmeier-Haack reaction. This method is highly effective for electron-rich aromatic compounds like anisole and offers good regioselectivity for the desired product.

Caption: Overall synthetic workflow for 4-Anisaldehyde-¹³C₆.

Part 1: Synthesis of Anisole-¹³C₆ via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction proceeds via an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[3]

Rationale for Reagent Selection:

-

Phenol-¹³C₆: The starting material is commercially available with high isotopic purity, ensuring the final product retains the desired labeling pattern.

-

Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate the acidic phenol. It is preferred over stronger bases like sodium hydroxide in this context to minimize side reactions and for its ease of handling and removal after the reaction.[4]

-

Methyl Iodide (CH₃I): A highly reactive methylating agent that readily undergoes Sₙ2 displacement by the phenoxide nucleophile.

-

Acetone: An inert, polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials and Equipment:

-

Phenol-¹³C₆

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add Phenol-¹³C₆ (1.0 eq.).

-

Add anhydrous acetone to dissolve the Phenol-¹³C₆.

-

Add finely ground anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Slowly add methyl iodide (1.2 eq.) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 5% aqueous sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude Anisole-¹³C₆.

Purification:

The crude Anisole-¹³C₆ can be purified by fractional distillation if necessary, although for the subsequent Vilsmeier-Haack reaction, the crude product is often of sufficient purity.

Part 2: Synthesis of 4-Anisaldehyde-¹³C₆ via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] The methoxy group of anisole is an activating, ortho-para directing group, with the para-product being favored due to reduced steric hindrance.[7]

Rationale for Reagent Selection:

-

Anisole-¹³C₆: The electron-rich nature of the methoxy-substituted ¹³C₆-benzene ring makes it an excellent substrate for this electrophilic substitution reaction.

-

Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF): These reagents react to form the electrophilic Vilsmeier reagent.[5]

-

Dichloromethane (DCM): A common inert solvent for this reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials and Equipment:

-

Anisole-¹³C₆

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard glassware for reaction and work-up

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq.) in anhydrous DCM.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add POCl₃ (1.2 eq.) dropwise to the DMF solution with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Add a solution of Anisole-¹³C₆ (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude 4-Anisaldehyde-¹³C₆.

Purification:

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Anisaldehyde-¹³C₆.

Caption: Mechanism of the Vilsmeier-Haack formylation of Anisole-¹³C₆.

Data and Characterization

The successful synthesis of 4-Anisaldehyde-¹³C₆ should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass (m/z) for [M+H]⁺ |

| Phenol-¹³C₆ | ¹³C₆H₆O | 100.07 | 101.07 |

| Anisole-¹³C₆ | ¹³C₆¹CH₈O | 114.09 | 115.10 |

| 4-Anisaldehyde-¹³C₆ | ¹³C₆¹CH₈O₂ | 142.10[8] | 143.11 |

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Anisaldehyde-¹³C₆ is expected to be similar to its unlabeled counterpart, showing signals for the aldehyde proton, the methoxy protons, and the aromatic protons. However, the signals for the aromatic protons will exhibit complex splitting patterns due to ¹³C-¹H coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all eight carbon atoms. The six aromatic carbons will be significantly enriched in ¹³C, confirming the isotopic labeling.

Mass Spectrometry: Mass spectral analysis is crucial for confirming the molecular weight and assessing the isotopic purity of the final product. The molecular ion peak should correspond to the calculated mass of 4-Anisaldehyde-¹³C₆.

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway for the preparation of 4-Anisaldehyde-¹³C₆ from commercially available Phenol-¹³C₆. The two-step sequence, involving a Williamson ether synthesis followed by a Vilsmeier-Haack formylation, provides a practical route for obtaining this valuable isotopically labeled compound in good yield and high purity. The detailed protocols and mechanistic explanations provided herein are intended to equip researchers in drug development and other scientific fields with the necessary knowledge to confidently synthesize and utilize 4-Anisaldehyde-¹³C₆ in their studies.

References

- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.

- The Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- Williamson ether synthesis | Preparation of Anisole from Phenol. (2023, January 10). YouTube.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Electronic Supplementary Information. (2016). The Royal Society of Chemistry.

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46780459, 4-Anisaldehyde-13C6.

- Yield of VH formylation with anisoles a. (n.d.).

- A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. (2021, November 8).

- Application Notes and Protocols for Vilsmeier-Haack Formylation Using N,N-Dimethylformamide Hydrochloride. (2025). BenchChem.

- A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. (2021, November 1). Asian Journal of Pharmaceutics (AJP).

- 4-Anisaldehyde. (n.d.). In Wikipedia.

- Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. (2023, September 29). PubMed Central.

- 4-Methoxybenzaldehyde. (n.d.). mVOC 4.0.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Pharmaffiliates. (n.d.). CAS No : 1189441-55-1| Chemical Name : this compound.

- Anisic aldehyde (CAS N° 123-11-5). (n.d.). ScenTree.

- p-Anisaldehyde, azine. (n.d.). NIST WebBook.

- P-Anisaldehyde. (n.d.). BIORLAB.

Sources

- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 2. p-Anisaldehyde, azine [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C8H8O2 | CID 46780459 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Anisaldehyde-¹³C₆: Properties, Applications, and Quantitative Methodologies

Introduction: Beyond the Molecule

4-Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic organic compound widely recognized for its characteristic sweet, floral, and anise-like aroma.[1] Naturally found in essential oils of plants like anise and fennel, it serves as a cornerstone ingredient in the flavor and fragrance industries.[2][3] Its utility extends into synthetic chemistry, where it acts as a versatile intermediate for pharmaceuticals and other fine chemicals, and into analytical chemistry as a visualization reagent for thin-layer chromatography (TLC).[4]

While the native molecule (C₈H₈O₂) is ubiquitous, this guide focuses on its isotopically labeled analogue: 4-Anisaldehyde-¹³C₆ . This variant, in which the six carbon atoms of the benzene ring are replaced with the stable, heavy isotope Carbon-13 (¹³C), represents a powerful tool for modern analytical science. The introduction of these mass-labeled atoms does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry. Understanding the properties and applications of 4-Anisaldehyde-¹³C₆ is crucial for researchers in drug metabolism, pharmacokinetics, food science, and environmental analysis who require the highest level of analytical precision.

Core Physicochemical Properties

The defining characteristic of 4-Anisaldehyde-¹³C₆ is its increased molecular weight compared to its natural counterpart, a direct result of the six ¹³C isotopes. This mass difference is the foundation of its utility in isotopic dilution assays.

| Property | 4-Anisaldehyde-¹³C₆ (Labeled) | 4-Anisaldehyde (Unlabeled) | Data Source(s) |

| Molecular Formula | C₂¹³C₆ H₈O₂ | C₈H₈O₂ | [5][6] |

| Molecular Weight | 142.10 g/mol | 136.15 g/mol | [5][6][7] |

| CAS Number | 1189441-55-1 | 123-11-5 | [5][6][7] |

| Appearance | Yellow Oil | Colorless to Pale Yellow Liquid | [5] |

| IUPAC Name | 4-methoxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carbaldehyde | 4-methoxybenzaldehyde | [6] |

The Scientific Rationale: Isotopic Dilution for Quantitative Excellence

In quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), achieving accuracy and precision can be challenging. Matrix effects, ion suppression, and variations in sample extraction or instrument response can all introduce significant error. The use of a stable isotope-labeled (SIL) internal standard, such as 4-Anisaldehyde-¹³C₆, is the gold standard methodology to overcome these challenges.[8]

The core principle is isotopic dilution . A known quantity of the SIL internal standard is spiked into every sample and calibration standard at the very beginning of the workflow. Because the SIL standard is chemically identical to the native analyte, it experiences the exact same losses during sample preparation, the same elution behavior during chromatography, and the same ionization efficiency (or suppression) in the mass spectrometer's source.[9]

The mass spectrometer, however, can easily distinguish between the light (native) and heavy (labeled) versions of the molecule. By measuring the ratio of the analyte's signal to the internal standard's signal, all sources of variability are effectively normalized. This ratiometric approach provides a self-validating system that ensures robust, reliable, and highly accurate quantification, independent of sample matrix complexity or procedural inconsistencies.[8][9]

Experimental Protocol: Quantification of 4-Anisaldehyde in a Biological Matrix via LC-MS/MS

This section provides a validated workflow for the quantification of 4-Anisaldehyde in human plasma, a common application in pharmacokinetic studies.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 4-Anisaldehyde (unlabeled) and dissolve in 10 mL of methanol.

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of 4-Anisaldehyde-¹³C₆ and dissolve in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution with a 50:50 mixture of methanol and water. This solution will be used for sample spiking.

2. Construction of Calibration Curve:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking appropriate amounts of the Analyte Stock into blank human plasma.

-

Process these standards alongside the unknown samples as described in the next step.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of each calibration standard, quality control sample, and unknown plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix control.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the clear supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Instrumental Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

- 4-Anisaldehyde (Analyte): Q1: 137.1 m/z → Q3: 109.1 m/z

- 4-Anisaldehyde-¹³C₆ (IS): Q1: 143.1 m/z → Q3: 115.1 m/z

Visualizing the Quantitative Workflow

The following diagram illustrates the logical flow of the isotopic dilution LC-MS/MS experiment, highlighting the critical role of the internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Data Analysis and Interpretation

-

Peak Review: Following data acquisition, chromatograms for each sample are reviewed to ensure proper peak shape and integration for both the analyte (137.1 → 109.1) and the internal standard (143.1 → 115.1).

-

Calibration Curve Generation: For each calibration standard, calculate the peak area ratio (Analyte Area / Internal Standard Area). Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve. The curve must meet acceptance criteria, such as a correlation coefficient (r²) > 0.99.

-

Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Interpolate the concentration of 4-Anisaldehyde in the unknown sample from the linear regression equation of the calibration curve.

Conclusion

4-Anisaldehyde-¹³C₆ is more than just a heavy version of a common fragrance compound; it is a precision tool that enables analytical chemists to achieve the highest levels of accuracy and robustness in quantification. By acting as an ideal internal standard, it provides a self-validating mechanism to correct for virtually all sources of experimental variability. Its application in isotopic dilution mass spectrometry is fundamental to generating reliable data in fields from pharmaceutical development to food safety, embodying the principles of expert, authoritative, and trustworthy scientific practice.

References

-

Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Anisaldehyde-13C6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

-

Haskins, N. et al. (2015). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Retrieved from [Link]

-

Edison, A. S. et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]

-

Giavalisco, P. et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. Retrieved from [Link]

-

Chen, C. et al. (2019). p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability. PMC. Retrieved from [Link]

Sources

- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatile Applications and Storage of p-Anisaldehyde in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C8H8O2 | CID 46780459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-Anisaldehyde-¹³C₆: From Sourcing to Application

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of 4-Anisaldehyde-¹³C₆. This document provides a detailed overview of commercial suppliers, delves into the technical intricacies of its synthesis and quality control, and offers practical insights into its application as an internal standard in quantitative mass spectrometry.

The Critical Role of 4-Anisaldehyde-¹³C₆ in Modern Research

4-Anisaldehyde, also known as 4-methoxybenzaldehyde, is a naturally occurring aromatic compound found in anise, fennel, and other plants.[1] Its isotopically labeled counterpart, 4-Anisaldehyde-¹³C₆, is a synthetic molecule where the six carbon atoms of the benzene ring have been replaced with the stable, heavier isotope, carbon-13.[2] This seemingly subtle modification provides a powerful tool for analytical chemists, particularly in the realm of mass spectrometry-based quantification.

The six-dalton mass shift imparted by the ¹³C₆-labeling makes 4-Anisaldehyde-¹³C₆ an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3] In IDMS, a known amount of the labeled standard is spiked into a sample containing the unlabeled analyte of interest. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Because the labeled standard and the analyte are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization.[4][5] This co-elution and co-ionization effectively cancels out variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[6] The use of ¹³C-labeled standards is often preferred over deuterium-labeled standards as they are less prone to isotopic exchange and chromatographic shifts.[7]

Commercial Suppliers of 4-Anisaldehyde-¹³C₆

A number of reputable chemical suppliers offer 4-Anisaldehyde-¹³C₆ for research and development purposes. When selecting a supplier, it is crucial to consider not only the price but also the purity, isotopic enrichment, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).

Below is a comparative table of some of the commercial suppliers of 4-Anisaldehyde-¹³C₆:

| Supplier | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |

| Pharmaffiliates | 1189441-55-1 | C₂¹³C₆H₈O₂ | Information available upon request | Custom quantities |

| Santa Cruz Biotechnology | 1189441-55-1 | C₂¹³C₆H₈O₂ | For research use only | Custom quantities |

| BOC Sciences | 1189441-55-1 | C₂¹³C₆H₈O₂ | ≥97%; ≥95% atom ¹³C | Custom quantities |

| CymitQuimica | Not specified | C₈H₈O₂ | Min. 95% | 25mg, 50mg, 100mg |

Note: The information in this table is based on publicly available data and may be subject to change. It is always recommended to contact the suppliers directly for the most up-to-date product specifications and pricing.

Technical Deep Dive: Synthesis, Quality Control, and Application

Synthesis and Isotopic Labeling: A Plausible Route

While the exact proprietary methods for the synthesis of 4-Anisaldehyde-¹³C₆ are not publicly disclosed by commercial suppliers, a plausible synthetic route can be inferred from established organic chemistry principles. The synthesis of unlabeled 4-anisaldehyde is typically achieved through the oxidation of 4-methoxytoluene (p-cresyl methyl ether).[8] For the ¹³C₆-labeled version, the synthesis would logically start from a ¹³C₆-labeled benzene ring.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for 4-Anisaldehyde-¹³C₆.

This multi-step synthesis ensures that the ¹³C atoms are incorporated into the stable aromatic ring, minimizing the risk of isotopic exchange during subsequent applications. The choice of reagents and reaction conditions is critical to maximize yield and purity at each step.

Quality Control: A Self-Validating System

The utility of 4-Anisaldehyde-¹³C₆ as an internal standard is entirely dependent on its purity and isotopic enrichment. Therefore, rigorous quality control (QC) is paramount. A comprehensive QC workflow should be a self-validating system, employing orthogonal analytical techniques to confirm the identity, purity, and isotopic integrity of the final product.

Caption: A comprehensive quality control workflow.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a stock solution of 4-Anisaldehyde-¹³C₆ in acetonitrile at a concentration of 1 mg/mL.

-

Inject 10 µL of the solution onto the HPLC system.

-

Run the gradient method to separate the components.

-

Integrate the peak areas to calculate the percentage purity.

-

-

Causality: The reverse-phase column separates compounds based on their hydrophobicity. This allows for the detection of any organic impurities that may be present from the synthesis.

2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Objective: To confirm the molecular weight of the compound and determine the isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Procedure:

-

Infuse the stock solution directly into the mass spectrometer.

-

Acquire the full scan mass spectrum.

-

Compare the observed mass of the molecular ion ([M+H]⁺) with the theoretical mass.

-

Analyze the isotopic distribution of the molecular ion to determine the percentage of ¹³C₆-labeled species.

-

-

Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental composition. The isotopic pattern reveals the extent of ¹³C incorporation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure and the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure:

-

Dissolve a few milligrams of the compound in CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Causality: ¹H NMR confirms the presence and environment of the protons in the molecule. In the ¹³C NMR spectrum, the signals from the labeled carbon atoms will be singlets (due to the absence of ¹³C-¹H coupling) and will be significantly more intense than the natural abundance ¹³C signals, confirming the labeling pattern.

Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of 4-Anisaldehyde-¹³C₆ is as an internal standard in IDMS for the accurate quantification of unlabeled 4-anisaldehyde or structurally similar compounds.

Caption: A typical workflow for Isotope Dilution Mass Spectrometry.

-

Objective: To accurately quantify the concentration of 4-anisaldehyde in a human plasma sample.

-

Materials:

-

Human plasma sample.

-

4-Anisaldehyde-¹³C₆ internal standard stock solution (1 µg/mL in acetonitrile).

-

4-Anisaldehyde analytical standard for calibration curve.

-

Acetonitrile.

-

LC-MS/MS system.

-

-

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of the 4-Anisaldehyde-¹³C₆ internal standard stock solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking known amounts of unlabeled 4-anisaldehyde into a blank plasma matrix and processing them in the same way as the samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Use a suitable reverse-phase HPLC method to separate the analyte and internal standard.

-

Monitor the specific mass transitions for both 4-anisaldehyde and 4-Anisaldehyde-¹³C₆ in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of 4-anisaldehyde in the unknown sample using the regression equation from the calibration curve.

-

-

-

Causality: By adding the internal standard at the beginning of the sample preparation, any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. The ratio of the two remains constant, ensuring accurate quantification.

Handling, Storage, and Safety

To ensure the long-term stability and integrity of 4-Anisaldehyde-¹³C₆, proper handling and storage are essential.

-

Storage: The compound should be stored in a tightly sealed container, protected from light, at a low temperature (typically 2-8°C).[8] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).[9] All handling should be done in a well-ventilated area or a fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[]

Conclusion

4-Anisaldehyde-¹³C₆ is an invaluable tool for researchers and drug development professionals who require accurate and precise quantification of 4-anisaldehyde or related compounds. By understanding the principles of its synthesis, the importance of rigorous quality control, and the proper application in isotope dilution mass spectrometry, scientists can leverage the power of this stable isotope-labeled standard to generate high-quality, reliable data. When sourcing this critical reagent, it is imperative to partner with a reputable supplier who can provide a high-purity product with comprehensive documentation.

References

-

Carl Roth. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Retrieved from [Link]

-

PubMed. (2010). Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples. Retrieved from [Link]

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

-

American Chemical Society. (1992). Identification of isotopically manipulated cinnamic aldehyde and benzaldehyde. Retrieved from [Link]

-

SciSpace. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

-

PubMed. (2023). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. Retrieved from [Link]

-

ResearchGate. (2012). Facile one-pot synthesis of anisaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

datapdf.com. (1992). Differentiation of Natural and Synthetic Benzaldehydes by 2H Nuclear Magnetic Resonance. Retrieved from [Link]

-

ResearchGate. (2025). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

SciSpace. (2014). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. Retrieved from [Link]

-

Food Risk Management. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

-

mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]

-

MassBank. (2008). 4-METHOXYBENZALDEHYDE; EI-B; MS. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H8O2 | CID 46780459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. NULL [szabo-scandic.com]

- 5. researchgate.net [researchgate.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. ukisotope.com [ukisotope.com]

- 8. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role and Nature of 4-Anisaldehyde-¹³C₆

An In-Depth Technical Guide to the Safe Handling of 4-Anisaldehyde-¹³C₆ A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

4-Anisaldehyde-¹³C₆ is the stable isotope-labeled counterpart of 4-anisaldehyde (also known as p-anisaldehyde or 4-methoxybenzaldehyde).[1][2] This labeling, where six carbon atoms in the benzene ring are replaced with the non-radioactive ¹³C isotope, renders the molecule heavier than its natural analog.[3] This mass difference is the cornerstone of its utility in advanced analytical chemistry, particularly in mass spectrometry-based applications. Researchers in drug metabolism, pharmacokinetics, and environmental analysis frequently employ 4-Anisaldehyde-¹³C₆ as an internal standard. Its chemical behavior is virtually identical to the unlabeled ("native") compound, allowing it to be added to a complex sample (like plasma or urine) at a known concentration. By tracking the ratio of the labeled to the unlabeled compound, scientists can achieve highly accurate and precise quantification of the native 4-anisaldehyde, compensating for any sample loss during preparation and analysis.[4][5]

However, the very property that makes it an ideal internal standard—its chemical equivalence to the native compound—also means it shares the same toxicological and hazardous properties. A common and critical misconception in laboratory settings is to treat isotopically labeled compounds as inherently safer. This guide is structured to dismantle that assumption and provide a comprehensive, scientifically grounded framework for the safe handling, storage, and disposal of 4-Anisaldehyde-¹³C₆, ensuring both the integrity of experimental data and the safety of laboratory personnel.

Section 1: Hazard Identification and Toxicological Profile

While a specific Safety Data Sheet (SDS) for the ¹³C₆-labeled version is not always readily available from all suppliers, the principles of chemical safety dictate that its hazard profile is identical to that of 4-Anisaldehyde. The ¹³C isotope is stable and non-radioactive; therefore, it introduces no radiological hazard. The toxicity is driven by the molecule's structure and reactivity, not the isotopic composition of its carbon backbone.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Anisaldehyde presents several hazards that must be managed with diligence.[6]

Table 1: GHS Hazard Classification for 4-Anisaldehyde

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[6] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life.[6] |

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[6][7] |

The most significant concern for researchers is the suspected reproductive toxicity .[6] This classification is not trivial; it implies that exposure, particularly for females of childbearing age, should be minimized to the greatest extent possible.[6] The aquatic toxicity mandates that this chemical must not be released into the environment through drains or improper waste disposal.[7][8][9]

Section 2: Physicochemical Properties

Understanding the physical properties of a compound is foundational to safe handling. For instance, its liquid state at room temperature and relatively low vapor pressure influence containment strategies.

Table 2: Physicochemical Data for 4-Anisaldehyde and its ¹³C₆ Isotope

| Property | 4-Anisaldehyde | 4-Anisaldehyde-¹³C₆ | Data Source(s) |

|---|---|---|---|

| Molecular Formula | C₈H₈O₂ | C₂¹³C₆H₈O₂ | [1][3][10] |

| Molecular Weight | 136.15 g/mol | ~142.10 g/mol | [1][3] |

| CAS Number | 123-11-5 | 1189441-55-1 | [3][10] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |

| Boiling Point | 248 °C | No data available (expected to be similar) | [1] |

| Melting Point | -1 °C | No data available (expected to be similar) | [1] |

| Density | ~1.119 g/cm³ | No data available (expected to be similar) | [1] |

| Solubility in Water | 2 g/L at 20 °C | No data available (expected to be similar) |[9] |

Section 3: Core Protocols for Safe Handling and Storage

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes exposure and preserves the chemical's purity, which is critical for its function as an analytical standard.

Engineering Controls and Personal Protective Equipment (PPE)

The causality here is simple: to prevent exposure, a physical barrier between the researcher and the chemical is essential.

-

Primary Engineering Control: All handling of 4-Anisaldehyde-¹³C₆, including weighing, dilution, and addition to samples, must be performed inside a certified chemical fume hood. This is non-negotiable due to the compound's suspected reproductive toxicity and the potential for aerosol generation.

-

Hand Protection: Wear nitrile gloves. Given that it is a liquid, double-gloving is a prudent measure, especially during transfers of neat material. If contact occurs, dispose of the gloves immediately and wash hands thoroughly.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities (>25 mL) or when there is a significant risk of splashing.

-

Body Protection: A fully buttoned laboratory coat must be worn at all times.

Experimental Workflow: A Risk-Based Approach

The following diagram outlines a logical workflow for incorporating 4-Anisaldehyde-¹³C₆ into an experimental plan, with safety checks integrated at each stage.

Caption: Risk Assessment and Handling Workflow for 4-Anisaldehyde-¹³C₆.

Storage Integrity

As a high-purity analytical standard, protecting 4-Anisaldehyde-¹³C₆ from degradation is paramount. Improper storage can lead to the failure of entire studies.

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended, but consult the supplier's certificate of analysis. For volatile standards, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the standard and to avoid pressure changes that can cause loss of material.

-

Light: The aldehyde functional group can be susceptible to photo-oxidation. Store in an amber vial or in a dark location to prevent degradation.[11]

-

Atmosphere: Keep the container tightly sealed to prevent oxidation from air and to minimize evaporation. For long-term storage, flushing the headspace of the vial with an inert gas like argon or nitrogen is a best practice.

Section 4: Emergency Response Protocols

An emergency plan must be clear, concise, and actionable. The following procedures should be part of the laboratory's standard operating procedures (SOPs).

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]

Accidental Release (Spill) Response

The following decision tree provides a logical flow for responding to a spill.

Caption: Emergency Spill Response Decision Tree.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[11]

-

Unsuitable Media: Do not use a heavy water jet, as this may spread the fire.[8][11]

-

Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air.[11] When heated to decomposition, it can emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Section 5: Disposal and Environmental Considerations

The classification of 4-Anisaldehyde as "Harmful to aquatic life with long lasting effects" (H412) strictly prohibits its disposal down the drain.[6][7][9]

-

Waste Segregation: All materials contaminated with 4-Anisaldehyde-¹³C₆ (e.g., used pipette tips, absorbent pads, gloves, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or waste from the experimental process should be collected in a separate, sealed hazardous liquid waste container. It is often necessary to segregate halogenated and non-halogenated waste streams; consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[8][13]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46780459, 4-Anisaldehyde-13C6. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Anisaldehyde. [Link]

-

BASF. Safety Data Sheet: Anisaldehyde. [Link]

-

Synerzine. Safety Data Sheet: p-Anisaldehyde (Natural). [Link]

-

Wikipedia. 4-Anisaldehyde. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Fisher Scientific. Safety Data Sheet: 4-Methoxybenzaldehyde. [Link]

-

Synerzine. Safety Data Sheet: p-Anisaldehyde. [Link]

-

University of Nevada, Reno. Guide to Isotope Management In Laboratories. [Link]

-

Zhang, Q., et al. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Wang, Y., et al. (2015). Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. Analyst, 140(18), 6143-6149. [Link]

-

Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. [Link]

Sources

- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C8H8O2 | CID 46780459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.no [fishersci.no]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. synerzine.com [synerzine.com]

- 13. johndwalsh.com [johndwalsh.com]

Section 1: Core Compound Profile and Physicochemical Characteristics

An In-Depth Technical Guide to the Solubility of 4-Anisaldehyde-¹³C₆ for Researchers and Drug Development Professionals

Introduction to 4-Anisaldehyde-¹³C₆

4-Anisaldehyde-¹³C₆ is a stable isotope-labeled form of 4-Anisaldehyde, an aromatic aldehyde widely utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] The incorporation of six Carbon-13 isotopes into the benzene ring makes it an invaluable tool for quantitative analysis, particularly as an internal standard in mass spectrometry-based assays such as metabolic flux analysis, pharmacokinetic studies, and environmental testing.[3][4][5] Its utility is predicated on its chemical identity being nearly identical to its unlabeled counterpart, while its increased mass allows for clear differentiation in mass spectra.

Understanding the solubility of this compound is a critical first step in experimental design, ensuring accurate stock solution preparation, effective reaction conditions, and reliable analytical measurements. This guide provides a comprehensive overview of its solubility based on fundamental chemical principles, empirical data, and robust experimental protocols.

The Impact of Isotopic Labeling on Solubility

A common question for researchers is whether heavy-isotope labeling significantly alters a compound's physical properties. For solubility, the effect of substituting ¹²C with ¹³C is generally considered negligible in common laboratory practice. The fundamental drivers of solubility—molecular polarity, shape, and the capacity for intermolecular interactions (like hydrogen bonding and van der Waals forces)—are dictated by the molecule's electron distribution and structure, which remain virtually unchanged.[5] While a slight increase in molecular weight exists, it does not materially alter the compound's interaction with solvent molecules. Therefore, the extensive solubility data available for the unlabeled 4-Anisaldehyde can be reliably used as a proxy for 4-Anisaldehyde-¹³C₆.

Physicochemical Properties